molecular formula C13H12N2O B13551414 4-(Quinolin-4-yl)pyrrolidin-2-one

4-(Quinolin-4-yl)pyrrolidin-2-one

Cat. No.: B13551414
M. Wt: 212.25 g/mol
InChI Key: GIHQZLDYZSBGBZ-UHFFFAOYSA-N
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Description

4-(Quinolin-4-yl)pyrrolidin-2-one is a heterocyclic compound that features a quinoline ring fused to a pyrrolidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery . The presence of both quinoline and pyrrolidinone rings in its structure allows it to interact with various biological targets, making it a promising candidate for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinolin-4-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives . This method includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. Another method involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific oxidants and additives to achieve selective synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Quinolin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of reactive functional groups in its structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of 4-(Quinolin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, inhibiting DNA replication and transcription, while the pyrrolidinone moiety can interact with various enzymes and receptors . These interactions result in the modulation of biological processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Quinolin-4-yl)pyrrolidin-2-one is unique due to the combination of the quinoline and pyrrolidinone rings in its structure. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

4-quinolin-4-ylpyrrolidin-2-one

InChI

InChI=1S/C13H12N2O/c16-13-7-9(8-15-13)10-5-6-14-12-4-2-1-3-11(10)12/h1-6,9H,7-8H2,(H,15,16)

InChI Key

GIHQZLDYZSBGBZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=CC=NC3=CC=CC=C23

Origin of Product

United States

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